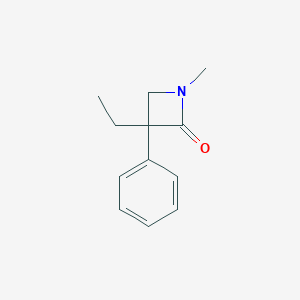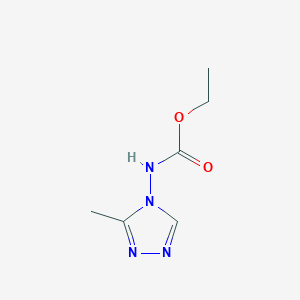
3-甲基噻唑烷-2-硫酮
描述
3-Methylthiazolidine-2-thione (3-MTT) is a compound belonging to the thiazolidine-2-thione family of compounds. It is a heterocyclic organic compound that is derived from thiazoline and thiolactone. 3-MTT is an important building block in the synthesis of many natural and synthetic compounds. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 3-MTT has been studied extensively for its various biochemical and physiological effects, and its potential applications in laboratory experiments.
科学研究应用
生物活性分子的合成
3-甲基噻唑烷-2-硫酮: 是合成生物活性分子的关键组成部分。 它被用来创造不同的治疗剂,因为它具有杂环结构,这在天然和生物活性化合物中经常被发现 . 噻唑烷环中硫的存在增强了药理特性,使其成为药物开发中宝贵的部分。
抗癌剂
研究表明,噻唑烷衍生物具有显著的抗癌活性。 噻唑烷结构的修饰,包括添加3-甲基基团,可以导致新型抗癌药物的开发,这些药物具有更高的疗效和选择性 .
抗菌应用
噻唑烷衍生物,包括3-甲基噻唑烷-2-硫酮,已被研究用于其抗菌特性。 它们被用来设计可以对抗多种细菌和真菌感染的化合物,为抗生素领域做出了贡献 .
抗炎和神经保护作用
该化合物在治疗炎症和神经退行性疾病方面具有潜在的应用。 它的衍生物可以被设计为靶向参与炎症反应和神经元保护的特定途径 .
黄嘌呤氧化酶抑制
3-甲基噻唑烷-2-硫酮: 衍生物已被合成作为新型黄嘌呤氧化酶抑制剂。 这些抑制剂可用于治疗高尿酸血症和痛风,方法是降低体内尿酸水平 .
绿色化学和催化
噻唑烷衍生物,包括3-甲基噻唑烷-2-硫酮,的合成可以使用绿色化学原理进行优化。 这包括使用环境友好的溶剂和催化剂来提高反应效率并减少废物 .
对映选择性合成
该化合物用于对映选择性合成工艺,以生产具有高对映体特异性的手性分子。 这在制药行业至关重要,因为药物的手性会影响其治疗效果 .
生物学研究探针设计
噻唑烷衍生物用于生物学研究探针的设计。 这些探针可以帮助理解药物与生物靶标的相互作用,从而导致新治疗剂的发现 .
作用机制
Target of Action
3-Methylthiazolidine-2-thione primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival and growth of the bacteria.
Pharmacokinetics
It is known that the compound has a molecular weight of 133235 , which may influence its bioavailability and distribution within the body
安全和危害
属性
IUPAC Name |
3-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLAJIDOSPEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062054 | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1908-87-8 | |
| Record name | 3-Methyl-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vulkacit crv | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VULKACIT CRV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX65700J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-Methylthiazolidine-2-thione (MTT) discussed in the provided research?
A: The primary application of 3-Methylthiazolidine-2-thione (MTT) highlighted in the research is its role as a rubber accelerator. [, ] Rubber accelerators are compounds that significantly decrease the time and energy required for vulcanization, a process that enhances the strength, elasticity, and durability of rubber.
Q2: What analytical techniques were used to characterize the synthesized 3-Methylthiazolidine-2-thione and what information did they provide?
A2: The researchers employed three primary analytical techniques to characterize the synthesized 3-Methylthiazolidine-2-thione (MTT):
- X-ray Diffraction (XRD): XRD analysis revealed crucial information about the crystal structure of MTT, including its cell parameters and crystal face index. This data facilitated the identification of the phase composition and qualitative structural analysis of the compound. [, ]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided insights into the types of chemical bonds present within the MTT molecule, allowing researchers to better understand its molecular structure. [, ]
- Thermogravimetric Analysis - Differential Scanning Calorimetry (TG-DSC): TG-DSC was utilized to determine both the qualitative and quantitative changes in MTT upon heating. This analysis revealed the phase transition temperature of MTT to be 76.3 ℃ and its decomposition temperature to be 306.9 ℃. [, ]
Q3: The research mentions that 3-Methylthiazolidine-2-thione has a high decomposition temperature. How does this property relate to its application?
A: The high decomposition temperature of 306.9 ℃ determined by TG-DSC analysis is significant for its application as a rubber accelerator. [, ] During rubber vulcanization, the material is subjected to high temperatures. MTT's high decomposition temperature ensures its stability and effectiveness throughout the vulcanization process, allowing it to properly interact with the rubber and facilitate the desired cross-linking reactions.
Q4: Aside from its role as a rubber accelerator, was 3-Methylthiazolidine-2-thione (MTT) studied for any other biological activity?
A: While the primary focus of the provided research on MTT is its application as a rubber accelerator, another study explored its potential as a building block for novel tryptophan analogs with activity against mammalian monoamine oxidase (MAO). [] Although not directly investigating MTT itself, the study incorporated its structure into larger molecules, suggesting potential for broader biological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















